molecular formula C10H11N3 B1610289 2-(4-methyl-1H-imidazol-2-yl)aniline CAS No. 209251-84-3

2-(4-methyl-1H-imidazol-2-yl)aniline

Cat. No. B1610289
CAS RN: 209251-84-3
M. Wt: 173.21 g/mol
InChI Key: INKJAFQCSWOQHM-UHFFFAOYSA-N
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Description

“2-(4-methyl-1H-imidazol-2-yl)aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole derivatives, such as “2-(4-methyl-1H-imidazol-2-yl)aniline”, have been synthesized through various methods. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “2-(4-methyl-1H-imidazol-2-yl)aniline” includes an imidazole ring, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-methyl-1H-imidazol-2-yl)aniline” and similar compounds have been studied extensively. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

“2-(4-methyl-1H-imidazol-2-yl)aniline” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Medicinal Drugs

Imidazole-based compounds, including derivatives like “2-(4-methyl-1H-imidazol-2-yl)aniline”, are widely researched for their potential in medicinal drug development. They are explored for various therapeutic properties such as antifungal, antibacterial, and anticancer activities due to their ability to interact with biological targets .

Agrochemicals

These compounds also find applications in the agrochemical industry. Their structural versatility allows them to be used as fungicides, herbicides, and insecticides, providing protection for crops against a range of pests and diseases .

Material Science

In material science, imidazole derivatives are utilized in the creation of advanced materials. They can function as curing agents for epoxy resins, which are essential in producing high-performance polymers for aerospace, automotive, and electronic applications .

Supramolecular Chemistry

“2-(4-methyl-1H-imidazol-2-yl)aniline” can act as a supramolecular ligand due to its ability to form multiple bonds with metals. This property is beneficial in constructing complex molecular architectures for catalysis or molecular recognition processes .

Biomimetic Catalysts

The imidazole moiety is a key component in biomimetic catalysts that mimic the active sites of natural enzymes. These synthetic catalysts can accelerate chemical reactions under mild conditions, making them valuable for industrial processes .

Antioxidant Applications

Imidazole compounds have been synthesized and evaluated for their antioxidant activity. They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging-related diseases .

Electrochemical Applications

Electrochemical synthesis of imidazole derivatives, including “2-(4-methyl-1H-imidazol-2-yl)aniline”, is an area of interest due to its environmentally friendly approach and functional group tolerance. This method can produce imidazoles that are useful in various electrochemical devices .

Synthetic Chemistry

The compound’s structure allows for nucleophilic aromatic substitution reactions, which are fundamental in synthetic chemistry for creating complex molecules with diverse functionalities. This makes it a valuable building block in pharmaceuticals and organic materials .

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Methyl-1H-imidazol-1-yl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye damage . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives, such as “2-(4-methyl-1H-imidazol-2-yl)aniline”, have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of chemical and biological properties .

properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJAFQCSWOQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444966
Record name 2-(4-methyl-1H-imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-1H-imidazol-2-yl)aniline

CAS RN

209251-84-3
Record name 2-(4-methyl-1H-imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1H-imidazol-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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